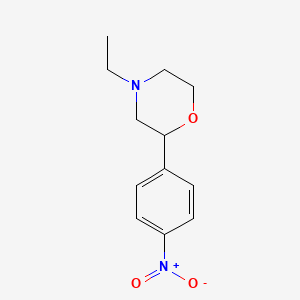
4-Ethyl-2-(4-nitrophenyl)morpholine
Cat. No. B8414312
Key on ui cas rn:
1010384-43-6
M. Wt: 236.27 g/mol
InChI Key: ZRWCEEVNQSJDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08471005B2
Procedure details


Combined 2-Bromo-1-(4-nitro-phenyl)-ethanone (5.0 g, 0.020 mol) with Methylene chloride (100 mL, 2 mol) and treated with 2-Ethylamino-ethanol (2.0 mL, 0.020 mol) and N,N-Diisopropylethylamine (3.6 mL, 0.021 mol), stirred at rt, 3 h. Treated the mixture with Triethylsilane (10.33 mL, 0.06468 mol) and then Trifluoroacetic Acid (52.5 mL, 0.681 mol) and heated to 40° C. and stirred under nitrogen overnight. Concentrated and partitioned between ice/water and heptane, stirred vigorously for 10 min. Decanted off the heptane to remove silyl byproducts, repeated. Basified with solid K2CO3. Extracted with EtOAc, the organics were washed with brine, dried (MgSO4), filtered and concentrated onto Celite and purified by ISCO chromatography (80 g, SiO2, gradient elution: 100% Hex to 100% EtOAc to 10% MeOH/EtOac), (+/−)-4-Ethyl-2-(4-nitro-phenyl)-morpholine was isolated as red waxy solid (2.45 grams). 1H-NMR (CDCl3) δ 8.22 (d, J=8.8 Hz, 2H), 7.76 (d, J=8.8 Hz, 2H), 4.69 (dd, J=10.5, 2.3 Hz, 1H), 4.10 (dd, J=11.5, 2.0, 1H), 3.90-3.84 (m, 1H), 4.11-4.08 (m, 1H), 3.00 (d, J=11.5 Hz, 1H), 2.87 (d, J=9.9 Hz, 1H), 2.48 (dd, J=7.2, 14.4 Hz, 2H), 2.27-2.20 (m, 1H), 1.99 (t, J=10.7 Hz, 1H), 1.13 (t, J=7.2 Hz, 3H); LC/MS (ESI+): 237 (M+H).






Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1)=[O:4].C(Cl)Cl.[CH2:17]([NH:19][CH2:20][CH2:21]O)[CH3:18].C(N(CC)C(C)C)(C)C.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>>[CH2:17]([N:19]1[CH2:20][CH2:21][O:4][CH:3]([C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=2)[CH2:2]1)[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCCO
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Two
|
Name
|
|
|
Quantity
|
10.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
52.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at rt, 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred under nitrogen overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ice/water and heptane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred vigorously for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Decanted off the heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove silyl byproducts
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the organics were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated onto Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by ISCO chromatography (80 g, SiO2, gradient elution: 100% Hex to 100% EtOAc to 10% MeOH/EtOac)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1CC(OCC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.45 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
